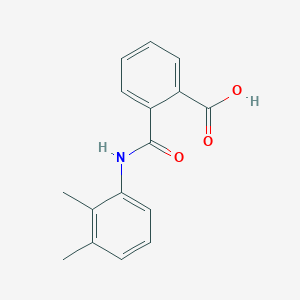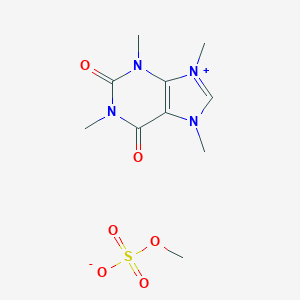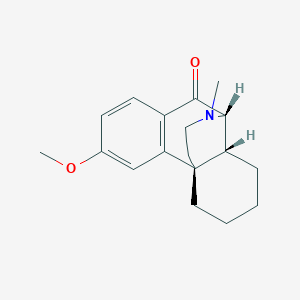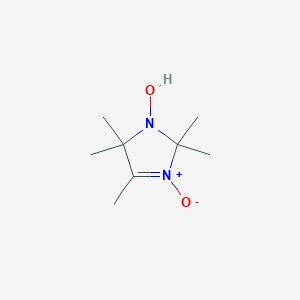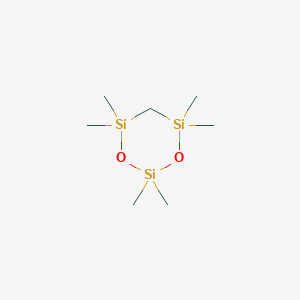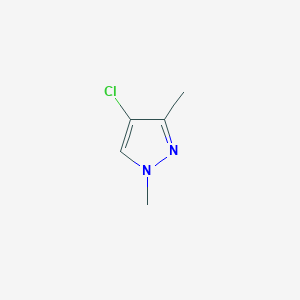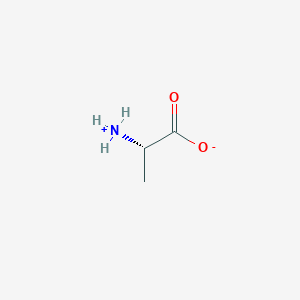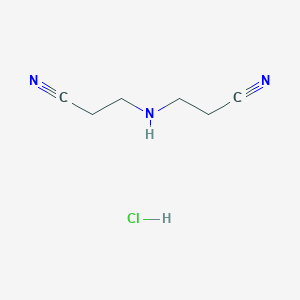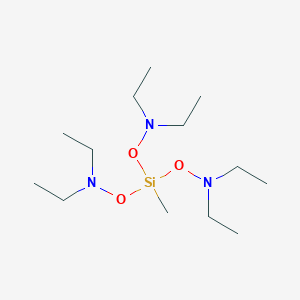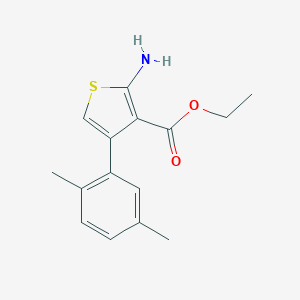
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-, also known as YL-0919, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the indole family, which is a class of organic compounds that have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- is not fully understood, but it is believed to involve the modulation of several signaling pathways. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been shown to inhibit the activation of NF-κB signaling pathway, which plays a critical role in the regulation of inflammatory responses. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress responses. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has also been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- are diverse and depend on the specific biological system being studied. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in several animal models of inflammation. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has also been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a critical role in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- is its ability to exhibit a wide range of biological activities, which makes it a valuable tool for studying various biological systems. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to have low toxicity and good bioavailability, which makes it a suitable candidate for further drug development. However, one of the limitations of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
未来方向
There are several future directions for the research on 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-. One potential direction is to further investigate its anti-inflammatory effects and its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to explore its anti-tumor effects and its potential as a cancer therapeutic. Additionally, there is a need to further elucidate the mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- and its potential interactions with other signaling pathways. Finally, there is a need to optimize the synthesis method of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- to improve its yield and availability for further research.
合成方法
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- involves a multistep reaction process. The first step involves the condensation of 2-acetylpyridine with 1,2,3,4-tetrahydro-β-carboline to form 2-(2-pyridyl)ethyl-1,2,3,4-tetrahydro-β-carboline. This intermediate is then reacted with propylamine to form the final product, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-. The overall yield of this synthesis method is approximately 20%.
科学研究应用
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. The anti-inflammatory effects of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- have been demonstrated in several animal models, where it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has also been found to exhibit anti-tumor effects in several cancer cell lines, where it induces apoptosis and inhibits cell proliferation. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- has been shown to have anti-depressant effects in animal models of depression, where it increases the levels of serotonin and norepinephrine in the brain.
属性
CAS 编号 |
16566-76-0 |
|---|---|
产品名称 |
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)- |
分子式 |
C21H25N3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H25N3/c1-2-13-23-14-11-21-19(16-23)18-8-3-4-9-20(18)24(21)15-10-17-7-5-6-12-22-17/h3-9,12H,2,10-11,13-16H2,1H3 |
InChI 键 |
YNRJMXQFHCWKFT-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
规范 SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
其他 CAS 编号 |
16566-76-0 |
同义词 |
2,3,4,5-Tetrahydro-2-propyl-5-[2-(2-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



